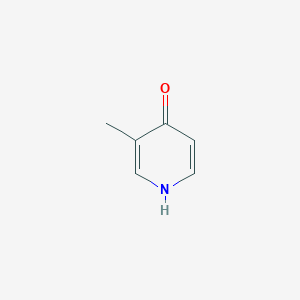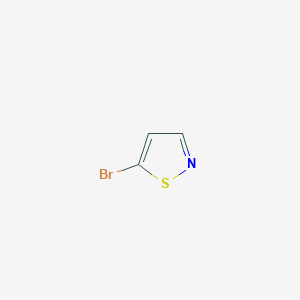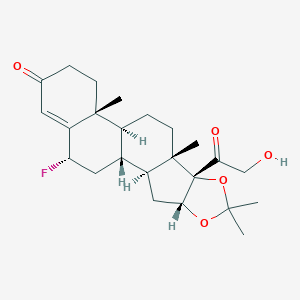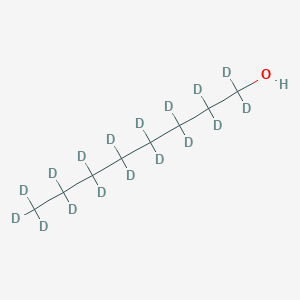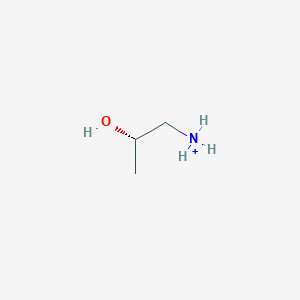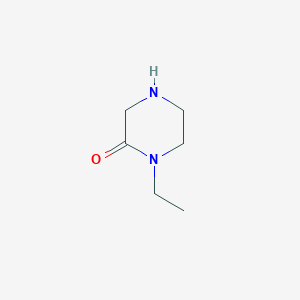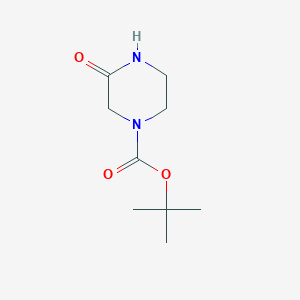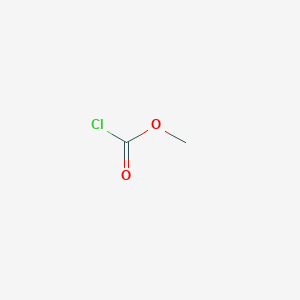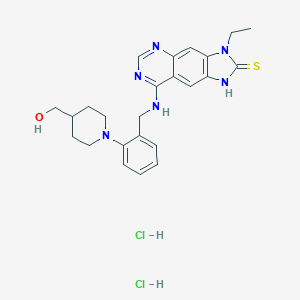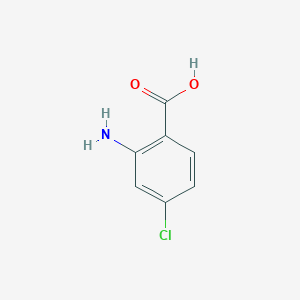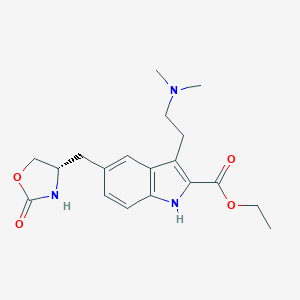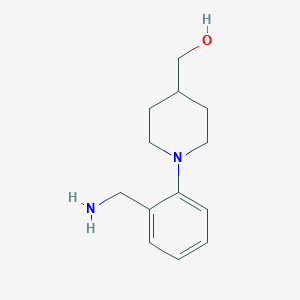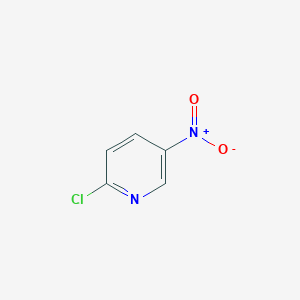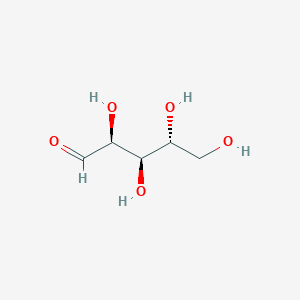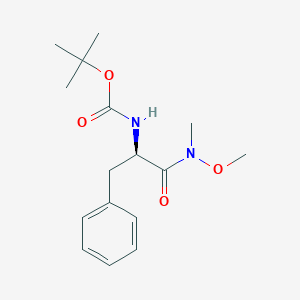
(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
Vue d'ensemble
Description
The compound is a significant intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), and plays a critical role in medicinal chemistry and organic synthesis due to its versatility in reactions and potential in drug development.
Synthesis Analysis
The synthesis of similar tert-butyl carbamates involves multiple steps, including acylation, nucleophilic substitution, and reduction, achieving total yields up to 81% (Zhao et al., 2017). Techniques like dirhodium(II)-catalyzed C-H amination and the use of optically active monoprotected amino diols are employed for the synthesis of structurally related compounds (Yakura et al., 2007).
Applications De Recherche Scientifique
Cytotoxic Activity Against Carcinoma Cell Lines : Studies have shown that derivatives of this compound, such as (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate in jaspine B, exhibit cytotoxic activity against several human carcinoma cell lines. This finding suggests potential applications in cancer research and therapy (Tang et al., 2014).
Intermediate in Chiral Organoselenanes and Organotelluranes : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, leads to optically pure (R)- and (S)-enantiomers. These enantiomers are key intermediates in chiral organoselenanes and organotelluranes, indicating their importance in stereochemistry and materials science (Piovan et al., 2011).
Synthesis Efficiency and Yield : The synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, involving Boc-involved neighboring group participation, is noted for its simplicity, cost efficiency, yield, and purification procedure. This highlights the compound's utility in efficient synthetic processes (Li et al., 2015).
Biologically Active Compound Intermediates : Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate serves as an important intermediate in biologically active compounds such as omisertinib (AZD9291), indicating its role in pharmaceutical development (Zhao et al., 2017).
Photoredox-Catalyzed Amination : This compound is used in photoredox-catalyzed amination of o-hydroxyarylenaminones to assemble 3-aminochromones under mild conditions, showing its application in organic synthesis and possibly in the development of novel pharmaceuticals (Wang et al., 2022).
Asymmetric Mannich Reaction : The compound is utilized in the synthesis of chiral amino carbonyl compounds via the asymmetric Mannich reaction, a fundamental reaction in organic chemistry with implications for synthesizing biologically active molecules (Yang et al., 2009).
Diels-Alder Reactions : The Diels-Alder reaction of derivatives of this compound is used to prepare 2-amido substituted furans, demonstrating its versatility in synthetic organic chemistry (Padwa et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRDPIWMGLOQJ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556352 | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate | |
CAS RN |
115186-33-9 | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



